2-Amino-4-bromo-5-fluorophenol
Overview
Description
2-Amino-4-bromo-5-fluorophenol is an organic compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol . It is a white solid that is soluble in water and various organic solvents such as alcohols, ethers, and ketones . This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists , suggesting potential interactions with serotonin receptors.
Mode of Action
It’s known that the compound contains functional groups (amine and hydroxy) that can coordinate to a metal center to form 5-membered ring complexes . This property could potentially influence its interaction with its targets.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . These properties could potentially impact its bioavailability and therapeutic efficacy.
Result of Action
A heteroleptic tin (iv) complex with a similar compound has shown in vitro cytotoxicity towards human cancer cells , suggesting potential antitumor activity.
Action Environment
The action of 2-Amino-4-bromo-5-fluorophenol can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by storage conditions . It is recommended to store the compound in a sealed container at room temperature . Additionally, safety precautions should be taken to avoid inhalation, ingestion, and contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-4-bromo-5-fluorophenol are not fully understood yet. It is known that this compound can participate in various biochemical reactions. For instance, it can undergo nucleophilic substitution and oxidation reactions at the benzylic position
Temporal Effects in Laboratory Settings
It is known that this compound is stable when stored in a sealed container at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-fluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the following steps:
Bromination: Bromobenzene is reacted with bromine to produce 2-bromophenol.
Fluorination: 2-bromophenol is then fluorinated using a fluorinating agent such as potassium fluoride to yield 2-bromo-4-fluorophenol.
Amination: Finally, 2-bromo-4-fluorophenol is reacted with ammonia to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly used.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Various amine derivatives.
Substitution: Substituted phenols and anilines.
Scientific Research Applications
2-Amino-4-bromo-5-fluorophenol has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-5-fluorophenol
- 2-Bromo-4-fluorophenol
Comparison: 2-Amino-4-bromo-5-fluorophenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. Compared to 2-Amino-4-bromophenol and 2-Amino-5-fluorophenol, the dual halogenation in this compound enhances its utility in various synthetic applications .
Properties
IUPAC Name |
2-amino-4-bromo-5-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQHWQPZDBGSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653397 | |
Record name | 2-Amino-4-bromo-5-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016234-89-1 | |
Record name | 2-Amino-4-bromo-5-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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